

A Comparative Review of Analytical Methods for Ranolazine and Its Metabolites

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A comprehensive guide for researchers and drug development professionals on the quantitative analysis of the antianginal agent Ranolazine and its biotransformation products. This review provides a detailed comparison of various analytical techniques, summarizing their performance, experimental protocols, and applications in pharmaceutical and clinical settings.

Introduction to Ranolazine and its Metabolism

Ranolazine is an antianginal medication used for the treatment of chronic stable angina.[1][2] It exerts its therapeutic effect primarily by inhibiting the late inward sodium current (INa) in cardiac cells, which reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation.[1] Ranolazine undergoes extensive metabolism in the body, leading to the formation of several metabolites. The characterization of these metabolites is crucial for understanding the drug's overall pharmacokinetic and pharmacodynamic profile. Liquid chromatography-mass spectrometry (LC/MS) analysis has identified numerous primary metabolic pathways, including N-dealkylation, O-demethylation, O-dearylation, amide hydrolysis, and oxygenation.[3][4] Direct conjugation with glucuronic acid is also a significant elimination route.[3][4] Given the complexity of its metabolic profile, robust and sensitive analytical methods are essential for the quantitative determination of Ranolazine and its metabolites in various matrices.

Chromatographic Methods for Ranolazine Analysis

High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of Ranolazine in both bulk drug and pharmaceutical formulations.[1][5] Various



detectors, including UV-Visible spectrophotometry and mass spectrometry, have been coupled with HPLC to achieve the desired sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV methods are commonly employed for the routine quality control of Ranolazine in pharmaceutical dosage forms due to their simplicity and cost-effectiveness.[6] These methods are often developed as stability-indicating assays to separate the active pharmaceutical ingredient from its degradation products.

Table 1: Comparison of HPLC-UV Methods for Ranolazine Analysis



Meth od	Colu mn	Mobi le Phas e	Flow Rate (mL/ min)	Wav elen gth (nm)	Line arity (µg/ mL)	LOD (µg/ mL)	LOQ (µg/ mL)	Accu racy (% Reco very)	Preci sion (%R SD)	Refer ence
RP- HPLC	Hyper sil BDS C18 (150 x 4.6 mm, 5µm)	Aceto nitrile: Disod ium hydro gen ortho phosp hate buffer (pH 7.0) (45:5 5 v/v)	1.4	205	0.07- 0.82 (for impuri ties)	-	-	-	< 2.0	[6]
RP- HPLC	Inertsi I C8-3 (150 mm x 4.6 mm, 5 μm)	Aceto nitrile : Buffer soluti on (30:7	-	220	-	-	-	-	-	[7]



RP- HPLC	Xterra RP- 18 (150 mm × 4.6 mm, 5 µm)	Aceto nitrile : Sodiu m di- hydro gen phosp hate mono hydra te buffer with Trieth ylami ne (pH 5.0) (400: 600 v/v)	1.0	225	11.98 - 37.92	-	-	99.1 - 100.9	< 1.0	[8]
RP- HPLC	Analy tical Techn ologie s Limite d C18 (250 mm x 4.6 mm, 5µm)	-	-	237 (Rano lazine) / 251 (Metf ormin)	>0.98 9 (r²)		-	< 2.0	< 2.0	[9]
RP- HPLC	ODS 3V	Aceto nitrile	1.0	282	-	0.39	1.19	99.80	0.25 (Intra	[10]



	(250	:							day) /	
	x 4.6	0.02N							0.32	
	mm,	NH₂P							(Inter	
	5μ)	O ₄							day)	
		buffer								
		(рН								
		4.0)								
		(50:5								
		0 v/v)								
	Devel								0.194	
	osil	Meth							93	
	C18	anol:						00	(Inter	
RP-	(150	Water	0.0	07.4				99 –	day) /	F03
HPLC	mm x	(65:3	0.9	274	-	-	-	100.9	0.154	[2]
	4.6m	5%						0	14	
	m,	V/V)							(Intra	
	5μm)								day)	

Experimental Protocol: Stability-Indicating RP-HPLC Method[7]

- Sample Preparation: Twenty extended-release tablets are weighed and finely powdered. A quantity of powder equivalent to 200 mg of Ranolazine is transferred to a 100 mL volumetric flask. 70 mL of the mobile phase is added, and the flask is sonicated for 10 minutes. The solution is then diluted to volume with the mobile phase and sonicated for another 10 minutes. The resulting solution is filtered through a 0.45 µm filter.
- Chromatographic Conditions:
 - Column: Inertsil C8-3 (150 mm x 4.6 mm i.d; 5 μm particle size)
 - Mobile Phase: A mixture of acetonitrile and a buffer solution (30:70).
 - Column Temperature: 30°C.
 - Detection: UV at 220 nm.
 - Injection Volume: 10 μl.





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Caption: General workflow for HPLC-UV analysis of Ranolazine tablets.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the determination of Ranolazine and its metabolites in biological matrices such as plasma, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[5][11][12] These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to remove interferences from the biological matrix.

Table 2: Comparison of LC-MS/MS Methods for Ranolazine and its Metabolites



Meth od	Matri x	Extra ction Meth od	Colu mn	Mobi le Phas e	Flow Rate (mL/ min)	Line arity (ng/ mL)	LLO Q (ng/ mL)	Accu racy (% Reco very)	Preci sion (%R SD)	Refer ence
LC- MS/M S	Huma n Plas ma	Liquid - Liquid Extra ction (dieth yl ether- dichlo romet hane)	Zorba x exten d C18	Meth anol: 10m M amm onium acetat e (pH 4.0) (60:4 0 v/v)	1.0	10 - 5000	10	96.7 - 101.6	< 3.1 (Intra- day) / < 2.8 (Inter- day)	[12]
HPLC -ESI- MS/M S	Rat Plas ma & Tissu es	Liquid - Liquid Extra ction (meth yl tert- butyl ether)	Chiral cel OD- RH (150 mm x 4.6 mm, 5 µm)	Aceto nitrile : 2 mM aque ous amm onium acetat e (80:2 0, v/v)	0.6	-	-	95.3 - 104.3	-	[13] [14]

Experimental Protocol: LC-MS/MS for Ranolazine in Human Plasma[12]

• Sample Preparation (Liquid-Liquid Extraction): To 50 μL of human plasma, the internal standard (tramadol) is added. The sample is then extracted with a mixture of diethyl ether and dichloromethane (60:40 v/v). After vortexing and centrifugation, the organic layer is



transferred and evaporated to dryness. The residue is reconstituted in the mobile phase before injection.

- Chromatographic and Mass Spectrometric Conditions:
 - Column: Zorbax extend C18.
 - Mobile Phase: Methanol: 10mM ammonium acetate (pH 4.0) (60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).



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Caption: Workflow for LC-MS/MS analysis of Ranolazine in plasma.

Chiral Separation of Ranolazine Enantiomers

Ranolazine is a chiral molecule, and although the pharmacological activity of its enantiomers is reported to be statistically insignificant, the ability to separate and quantify them is important for stereoselective pharmacokinetic and metabolism studies.[7][11] Chiral stationary phases (CSPs) are commonly used for the enantioseparation of Ranolazine.

Table 3: Chiral HPLC Methods for Ranolazine Enantiomers



Method	Stationary Phase	Mobile Phase	Separation Factor (α)	Resolution (Rs)	Reference
HPLC	Cellulose tris (3,5- dimethylphen ylcarbamate) (CDMPC) CSP	Methanol	1.88	2.95	[15][16]
HPLC-ESI- MS/MS	Chiralcel OD- RH	Acetonitrile: 2 mM aqueous ammonium acetate (80:20, v/v)	-	Baseline resolution	[11][13]

Experimental Protocol: Chiral HPLC Separation[15]

• Chromatographic Conditions:

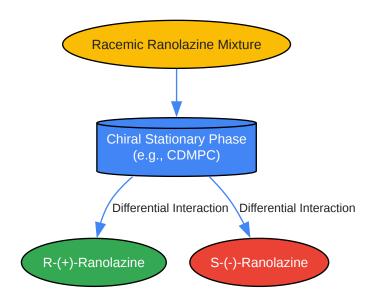
• Column: Cellulose tris (3,5-dimethylphenylcarbamate) (CDMPC) chiral stationary phase.

o Mobile Phase: Methanol.

• Flow Rate: 1.0 mL/min (analytical scale).

• Temperature: 20°C.





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Caption: Principle of chiral separation of Ranolazine enantiomers.

Conclusion

A variety of robust and reliable analytical methods are available for the determination of Ranolazine and its metabolites. For routine quality control of pharmaceutical formulations, HPLC-UV methods offer a good balance of performance and cost-effectiveness. For bioanalytical applications requiring high sensitivity and selectivity, particularly for metabolite profiling and pharmacokinetic studies, LC-MS/MS is the indispensable technique. Furthermore, specialized chiral HPLC methods are available for the stereoselective analysis of Ranolazine enantiomers. The choice of the most appropriate method will depend on the specific application, the matrix being analyzed, and the required level of sensitivity and selectivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical strategy for their needs.

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